Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Methoxypyrimidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
2-Methoxypyrimidine-4-carboxylic acid (CAS No. 75825-60-4) is a substituted pyrimidine derivative that serves as a crucial intermediate in synthetic chemistry.[1][2][3] Its unique arrangement of functional groups—a nucleophilic methoxy group, an electrophilic carboxylic acid, and the electron-deficient pyrimidine core—makes it a highly valuable scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its properties, a robust synthetic protocol, and its applications, particularly in the realm of drug discovery and materials science, for researchers and development professionals.
The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several approved drugs. The strategic placement of the methoxy and carboxylic acid moieties on this scaffold allows for orthogonal chemical modifications, enabling the systematic exploration of chemical space in lead optimization campaigns.
Part 1: Core Compound Properties and Specifications
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. These parameters dictate solubility, reactivity, and appropriate storage conditions.
Physicochemical Data
The key properties of 2-Methoxypyrimidine-4-carboxylic acid are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 75825-60-4 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 154.12 g/mol | [1][2][3] |
| Appearance | Brown to white solid | [2] |
| Melting Point | 235-237 °C | [2] |
| Storage Conditions | Sealed in a dry, inert atmosphere at room temperature. | [2][3] |
Structural and Spectroscopic Analysis (Predicted)
While specific experimental spectra are not publicly available, the structure of 2-Methoxypyrimidine-4-carboxylic acid allows for a confident prediction of its key spectroscopic features. This is a critical step for reaction monitoring and final product confirmation.
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¹H NMR: The proton spectrum is expected to be relatively simple and diagnostic.
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A sharp singlet corresponding to the three methoxy (-OCH₃) protons should appear around δ 3.9-4.1 ppm.
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Two distinct signals for the pyrimidine ring protons, likely appearing as doublets in the aromatic region (δ 8.0-9.0 ppm), reflecting their unique electronic environments.
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A broad singlet for the acidic carboxylic acid proton (-COOH) is anticipated far downfield (δ 10-13 ppm), which would readily exchange with D₂O.[4]
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¹³C NMR: The carbon spectrum provides a clear fingerprint of the carbon skeleton.
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The carboxyl carbon signal is expected in the δ 165-185 ppm range.[4]
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Signals for the four unique carbons of the pyrimidine ring will be present in the aromatic region.
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A distinct signal for the methoxy carbon should appear upfield, typically around δ 55 ppm.
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Part 2: Synthesis and Mechanistic Insights
A reliable and scalable synthetic route is paramount for the utility of any chemical building block. While multiple pathways to substituted pyrimidines exist, a common and effective strategy involves the condensation of a suitable amidine with a β-ketoester or a related 1,3-dicarbonyl compound. The following section details a robust, two-step synthesis protocol starting from commercially available materials.
Proposed Synthetic Pathway
The synthesis is designed around the construction of the pyrimidine ring, followed by the unmasking of the carboxylic acid functionality. This approach is chosen for its reliability and the relative stability of the intermediates.
Caption: Proposed two-step synthesis of 2-Methoxypyrimidine-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.
Step 1: Synthesis of Ethyl 2-methoxypyrimidine-4-carboxylate
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Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (250 mL).
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Base Preparation: Carefully add sodium metal (1.2 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete (all sodium dissolved).
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Reactant Addition: To the cooled sodium ethoxide solution, add 2-methoxyacetamidine hydrochloride (1.0 eq). Stir for 15 minutes. Subsequently, add ethyl 2-formyl-3-oxobutanoate (1.05 eq) dropwise over 30 minutes.
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Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The causality here is that the base deprotonates the amidine, activating it for nucleophilic attack on the dicarbonyl compound, leading to cyclization and aromatization.
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Work-up and Isolation: After completion, cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate (200 mL) and water (150 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate ester as a solid.
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Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.
Step 2: Saponification to 2-Methoxypyrimidine-4-carboxylic acid
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Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (2:1 ratio). Add sodium hydroxide (2.5 eq) and stir the mixture at 40 °C for 4 hours. The ester hydrolysis is monitored by TLC until the starting material is fully consumed.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 4M hydrochloric acid until the pH is approximately 2. A precipitate should form. The choice of a strong acid ensures complete protonation of the carboxylate salt.
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Isolation: Stir the slurry in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
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Purification: Wash the filter cake with cold deionized water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove any remaining organic impurities. Dry the product under high vacuum at 50 °C.
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Final Validation: Confirm the identity and purity of the final product (CAS 75825-60-4) via ¹H NMR, ¹³C NMR, and melting point analysis. The purity should be ≥95%.[1]
Part 3: Applications in Research and Drug Discovery
Substituted pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in favorable interactions with biological targets. 2-Methoxypyrimidine-4-carboxylic acid is an ideal starting point for building compound libraries for screening.
Role as a Synthetic Intermediate
The compound's two primary functional groups can be selectively manipulated:
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Carboxylic Acid: This group is readily converted into a wide array of other functionalities, such as amides, esters, or alcohols. Amide coupling, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of diverse R-groups to probe the binding pockets of target proteins.
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Methoxy Group: The methoxy group can be a stable metabolic blocker or can be demethylated to reveal a hydroxyl group, which can serve as another point for diversification or as a key pharmacophoric feature.
This dual functionality makes it a valuable building block for synthesizing inhibitors for various enzyme classes, such as kinases and proteases, and for developing agents targeting nucleic acids.[5][6]
Conceptual Drug Discovery Workflow
The following diagram illustrates how 2-Methoxypyrimidine-4-carboxylic acid can be integrated into a typical hit-to-lead campaign.
Caption: Drug discovery workflow using the target compound as a core scaffold.
Part 4: Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety.
GHS Hazard Information
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Pictogram: GHS07 (Exclamation Mark)[7]
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Hazard Statements:
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Precautionary Statements:
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Handling: Avoid generating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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